![molecular formula C15H21NO4S B3937475 N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzenesulfonamide](/img/structure/B3937475.png)
N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzenesulfonamide
Overview
Description
“N-bicyclo[2.2.1]hept-2-yl-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane structure found in many natural and synthetic compounds . The compound also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic heptane structure attached to a benzenesulfonamide group with two methoxy groups at the 3 and 4 positions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the bicyclic structure and the sulfonamide group. The bicyclic structure could undergo various ring-opening reactions, while the sulfonamide group could participate in a variety of substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-19-14-6-5-12(9-15(14)20-2)21(17,18)16-13-8-10-3-4-11(13)7-10/h5-6,9-11,13,16H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSUSCNDZQBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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